2-Amino-1-(1H-indol-5-yl)ethanol
Overview
Description
“2-Amino-1-(1H-indol-5-yl)ethanol” is an organic compound that belongs to the class of 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Scientific Research Applications
Crystal Structure Analysis
The study by Di (2010) focused on the crystal structure of a related compound, showcasing its potential in forming a three-dimensional network through hydrogen bonding and π–π interactions. This research highlights the compound's relevance in materials science and crystal engineering, where its ability to form stable structures can be utilized in designing novel materials with specific properties (K. Di, 2010).
Antibacterial and Antifungal Activities
A series of novel 1H-Indole derivatives synthesized from a related process demonstrated significant antimicrobial activity. This research underscores the potential of indole derivatives in developing new antibiotics and antifungal agents, which is crucial given the rising antibiotic resistance (Letters in Applied NanoBioScience, 2020).
Hydroamination and Chemical Synthesis
Research by Sobenina et al. (2010) on the hydroamination of ethynyl tetrahydroindoles highlights the compound's utility in chemical synthesis, particularly in producing amino derivatives of indole. This process is significant for creating compounds with potential pharmaceutical applications (L. Sobenina et al., 2010).
Green Chemistry and Catalysis
Brahmachari and Banerjee (2014) demonstrated an eco-friendly synthesis method for indolin-2-ones and acenaphthylen-1(2H)-one derivatives using sulfamic acid as a catalyst. This study contributes to green chemistry by providing a sustainable approach to synthesizing pharmaceutically relevant compounds (G. Brahmachari & B. Banerjee, 2014).
Analytical Chemistry and Synthetic Characterization
Brandt et al. (2004) characterized the synthetic route to a psychoactive tryptamine derivative, identifying side products and providing insights into the synthetic process's complexity. This research is crucial for understanding the synthesis of psychoactive compounds and their potential pharmacological effects (S. Brandt et al., 2004).
Future Directions
Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “2-Amino-1-(1H-indol-5-yl)ethanol” could include further exploration of its biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
2-Amino-1-(1H-indol-5-yl)ethanol, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives, including this compound, are involved in various biochemical pathways. They are produced by the metabolism of tryptophan, an essential amino acid, catalyzed by intestinal microorganisms . The resulting indole derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by factors such as the compound’s lipophilicity and water solubility .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the pathways it affects. For example, some indole derivatives have been found to display moderate inhibitory activity against α-glucosidase .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Changes in the gut microbiota could therefore potentially affect the production and action of this compound.
Properties
IUPAC Name |
2-amino-1-(1H-indol-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9/h1-5,10,12-13H,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSJEVJNWCMQOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60667678 | |
Record name | 2-Amino-1-(1H-indol-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60667678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
508233-98-5 | |
Record name | 2-Amino-1-(1H-indol-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60667678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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